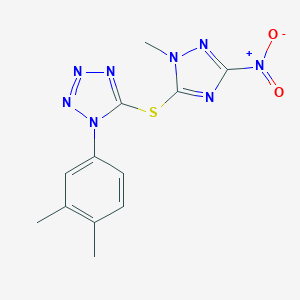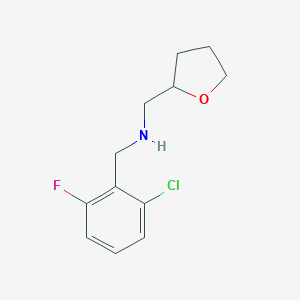![molecular formula C21H17N5O3S B471013 Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate CAS No. 634168-75-5](/img/structure/B471013.png)
Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate is a complex organic compound that features a tetrazole ring, a naphthyl group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of primary amines with orthoesters and azides under acidic conditions.
Attachment of the Naphthyl Group: The naphthyl group is introduced via a nucleophilic substitution reaction.
Formation of the Sulfanylacetyl Intermediate: This involves the reaction of the tetrazole derivative with a suitable thiol compound.
Coupling with Benzoate Ester: The final step involves the esterification of the intermediate with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions that favor electrophilic or nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing bioavailability and reducing side effects.
Materials Science: The compound’s unique structure can be exploited in the design of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form non-covalent interactions with biological molecules.
作用机制
The mechanism of action of Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
Pathways Involved: These interactions can modulate various biological pathways, potentially leading to therapeutic effects in conditions like hypertension, cancer, and infectious diseases.
相似化合物的比较
Similar Compounds
Tetrazole Derivatives: Compounds like 1-methyl-5-aminotetrazole and other tetrazole-based drugs share structural similarities and biological activities.
Naphthyl Derivatives: Compounds containing naphthyl groups, such as naphthalene-based drugs, also exhibit similar properties and applications.
Uniqueness
Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate is unique due to its combination of a tetrazole ring, a naphthyl group, and a benzoate ester, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
属性
CAS 编号 |
634168-75-5 |
|---|---|
分子式 |
C21H17N5O3S |
分子量 |
419.5g/mol |
IUPAC 名称 |
methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H17N5O3S/c1-29-20(28)16-10-4-5-11-17(16)22-19(27)13-30-21-23-24-25-26(21)18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3,(H,22,27) |
InChI 键 |
GBAYBGYXICJFDX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide](/img/structure/B470946.png)
![3,4-dichloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B470947.png)
![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B470948.png)
![N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B470949.png)
![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B470955.png)
![5-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B470959.png)
![N-[4-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B470964.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B470965.png)

![3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid](/img/structure/B470992.png)
![2-chloro-5-[5-({2-[2-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B470999.png)
![4-[[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid](/img/structure/B471000.png)
AMINE](/img/structure/B471046.png)

